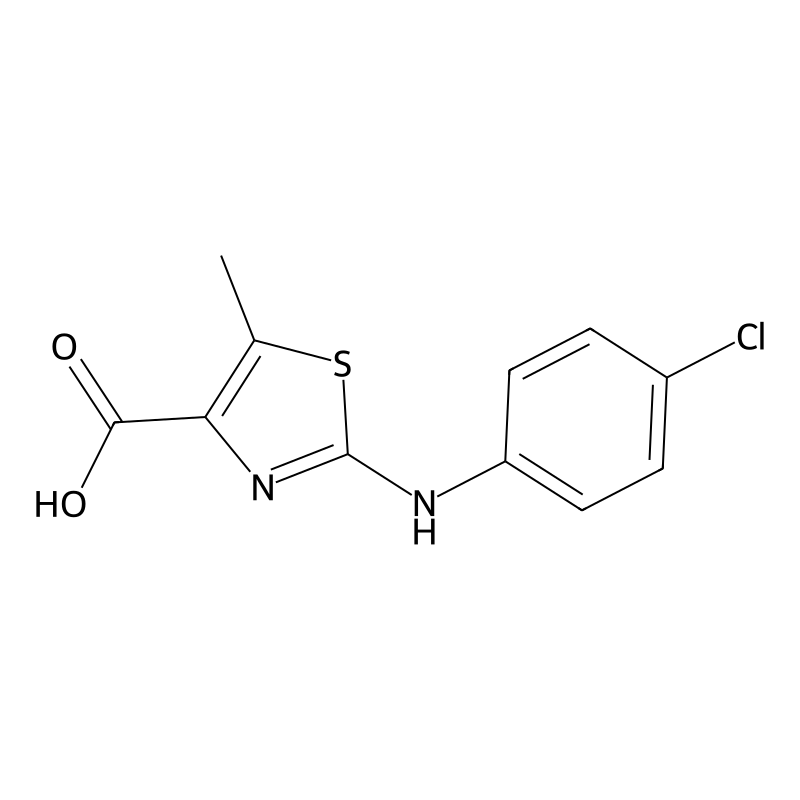

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antiviral Research

Specific Scientific Field: This compound is used in the field of Pharmaceutical Chemistry, specifically in the development of antiviral agents .

Summary of the Application: The compound is used in the synthesis of antiviral agents. It is particularly relevant in the context of recent outbreaks of diseases like COVID-19 and Ebola, where there is a pressing need for effective antiviral therapies .

Methods of Application or Experimental Procedures: The compound is used in biocatalytic methods for the production of FDA-approved antiviral drugs and their intermediates . The methods involve enzymatic asymmetric synthesis of amino acid components, fermentative production of structurally complex intermediates of anti-influenza drugs, and fully enzymatic, large-scale synthesis of potential block-buster HIV drugs .

Results or Outcomes: The outcomes of these methods are promising, with many enzyme classes still uncharted with regards to the synthesis of antiviral agents . The research contributes to the development of novel synthetic routes to aid in the mass production of future treatments for diseases like COVID-19 .

Application in Anti-Psoriatic Research

Specific Scientific Field: This compound is used in the field of Pharmaceutical Chemistry and Dermatology, specifically in the development of anti-psoriatic drugs .

Summary of the Application: The compound, along with its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), are synthesized and tested for their anti-psoriatic activities .

Methods of Application or Experimental Procedures: The anti-psoriatic activities of the compound and MCBA are tested using an imiquimod (IMQ)-induced psoriatic mouse model. Mice are treated both topically (1% w/w) and orally (125 mg/kg) for 14 days .

Results or Outcomes: Topical and oral administration of the compound and MCBA led to a reduction in erythema intensity, thickness, and desquamation, which was demonstrated by a significant decrease in the psoriasis area severity index (PASI) value . Skin tissues of mice treated with the compound and MCBA showed less evidence of psoriatic alterations .

Application in Antimicrobial and Antiproliferative Research

Specific Scientific Field: This compound is used in the field of Pharmaceutical Chemistry, specifically in the development of antimicrobial and antiproliferative agents .

Summary of the Application: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are studied for their pharmacological activities against pathogens and cancerous cells .

Methods of Application or Experimental Procedures: The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds are evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application in Schiff Base Synthesis

Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Schiff bases .

Summary of the Application: The compound is used in the synthesis of Schiff bases, which are an important class of compounds with a wide range of applications, including as ligands in coordination chemistry .

Methods of Application or Experimental Procedures: The compound is synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .

Results or Outcomes: The synthesized Schiff base can be used as a ligand in coordination chemistry .

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring with a 4-chloro-phenylamino group and a carboxylic acid functionality. Its molecular formula is and it has a molar mass of approximately 268.72 g/mol. The compound is known for its predicted density of 1.501 g/cm³ and a boiling point of about 463 °C . It is identified by the CAS number 855531-12-3.

- Chlorine atom: Chlorine substitution on aromatic rings can sometimes raise concerns about potential carcinogenicity, although the specific placement in this molecule requires further investigation.

- Carboxylic acid group: Carboxylic acids can be mildly irritating to skin and eyes.

- Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Reduction reactions can convert nitro groups to amino groups, utilizing reducing agents such as lithium aluminum hydride.

- Substitution: The chloro-substituted phenyl ring allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can react under basic conditions.

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid exhibits significant biological activities, particularly in pharmaceutical research. It has been studied for its potential as:

- Antiviral Agent: The compound is involved in the synthesis of antiviral drugs, relevant in addressing diseases such as COVID-19 and Ebola.

- Anti-Psoriatic Activity: In studies involving mouse models, this compound demonstrated efficacy in reducing symptoms of psoriasis when administered both topically and orally.

- Antimicrobial and Antiproliferative Properties: It has been utilized in the synthesis of derivatives that exhibit pharmacological activities against pathogens and cancer cells.

The synthesis of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid typically involves several key steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions using precursors such as 2-aminothiazole.

- Substitution with the 4-Chloro-phenylamino Group: This step introduces the chlorophenyl amino group onto the thiazole ring.

- Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under specific conditions.

Industrial production methods may optimize these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

The applications of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid span several fields:

- Pharmaceutical Chemistry: Used as a building block for synthesizing more complex molecules, particularly in developing antiviral agents and anti-psoriatic drugs.

- Organic Chemistry: Employed in synthesizing Schiff bases, which have various applications including coordination chemistry.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific characteristics.

The mechanism of action for 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction is crucial for its effectiveness in biological applications, although the exact pathways depend on the specific biological context and target molecules involved.

Several compounds share structural similarities with 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Methylthiazole | 96-50-0 | Simple thiazole structure; used in flavoring agents |

| 4-Chlorophenylamine | 106-47-8 | Contains a chlorophenyl group; used in dye production |

| Thiazolecarboxylic Acid | Various | Basic thiazole structure with carboxylic functionality; used in organic synthesis |

Uniqueness: The presence of both the chloro-substituted phenyl group and the carboxylic acid functionality distinguishes 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid from other similar compounds, enhancing its reactivity and potential applications in pharmaceutical chemistry .